

4,9-Anhydrotetrodotoxin: A Technical Guide to a Selective Tetrodotoxin Derivative

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,9-Anhydrotetrodotoxin

Cat. No.: B10788141

[Get Quote](#)

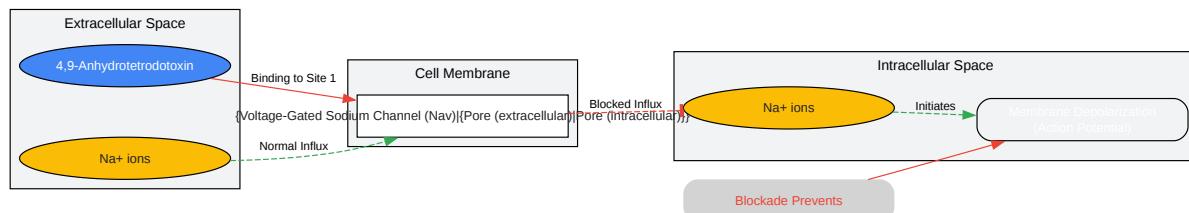
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,9-Anhydrotetrodotoxin (4,9-ah-TTX) is a structural analog of the potent neurotoxin, tetrodotoxin (TTX).^{[1][2]} Unlike its parent compound, which is a broad-spectrum blocker of most voltage-gated sodium channels (VGSCs), **4,9-anhydrotetrodotoxin** has garnered significant interest within the scientific community for its reported selectivity towards specific VGSC subtypes, most notably Nav1.6.^{[3][4][5]} This unique pharmacological profile makes it a valuable molecular tool for dissecting the physiological and pathophysiological roles of individual sodium channel isoforms and a potential lead compound in the development of novel therapeutics for a range of neurological disorders.^{[6][7][8]}

This technical guide provides a comprehensive overview of **4,9-anhydrotetrodotoxin**, focusing on its mechanism of action, subtype selectivity, and the experimental methodologies employed to characterize its activity.

Chemical Structure and Properties


4,9-Anhydrotetrodotoxin is a quinazoline alkaloid, structurally similar to tetrodotoxin.^[9] The key distinction lies in the presence of an anhydro bridge between the C4 and C9 positions,

forming an ether linkage.[10] This structural modification is believed to be responsible for its altered binding affinity and selectivity for different VGSC subtypes.[4][11]

Mechanism of Action

Like tetrodotoxin, **4,9-anhydrotetrodotoxin** exerts its physiological effects by binding to the outer pore (site 1) of voltage-gated sodium channels.[1][4] This binding event physically occludes the channel pore, thereby inhibiting the influx of sodium ions that is essential for the rising phase of an action potential.[1][12] By blocking sodium conductance, **4,9-anhydrotetrodotoxin** effectively silences the electrical excitability of neurons and other excitable cells.[1]

Signaling Pathway of Voltage-Gated Sodium Channel Blockade

[Click to download full resolution via product page](#)

Caption: Mechanism of **4,9-anhydrotetrodotoxin** action on VGSCs.

Subtype Selectivity

The primary interest in **4,9-anhydrotetrodotoxin** stems from its reported selectivity for the Nav1.6 sodium channel subtype.[3][5] Initial studies demonstrated that nanomolar concentrations of **4,9-anhydrotetrodotoxin** were sufficient to block Nav1.6 channels, while significantly higher concentrations were required to inhibit other TTX-sensitive subtypes such

as Nav1.2, Nav1.3, Nav1.4, and Nav1.7.[\[4\]](#)[\[13\]](#) However, more recent research has indicated that **4,9-anhydrotetrodotoxin** also blocks the human Nav1.1 channel at nanomolar concentrations, suggesting its selectivity may not be as pronounced as initially thought.[\[3\]](#)[\[14\]](#)

Quantitative Data on Subtype Selectivity

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of **4,9-anhydrotetrodotoxin** and tetrodotoxin for various voltage-gated sodium channel subtypes.

Table 1: IC50 Values of **4,9-Anhydrotetrodotoxin** for Various Nav Subtypes

Nav Subtype	IC50 (nM)	Reference
Nav1.1	~46 (at 100 nM)	[3]
Nav1.2	1260 ± 121	[4] [13]
Nav1.3	341 ± 36	[4] [13]
Nav1.4	988 ± 62	[4] [13]
Nav1.5	78500 ± 11600	[4] [13]
Nav1.6	7.8 ± 2.3	[4] [13]
Nav1.7	1270 ± 251	[4] [13]
Nav1.8	>30000	[4] [13]

Table 2: Comparative IC50 Values of Tetrodotoxin for Various Nav Subtypes

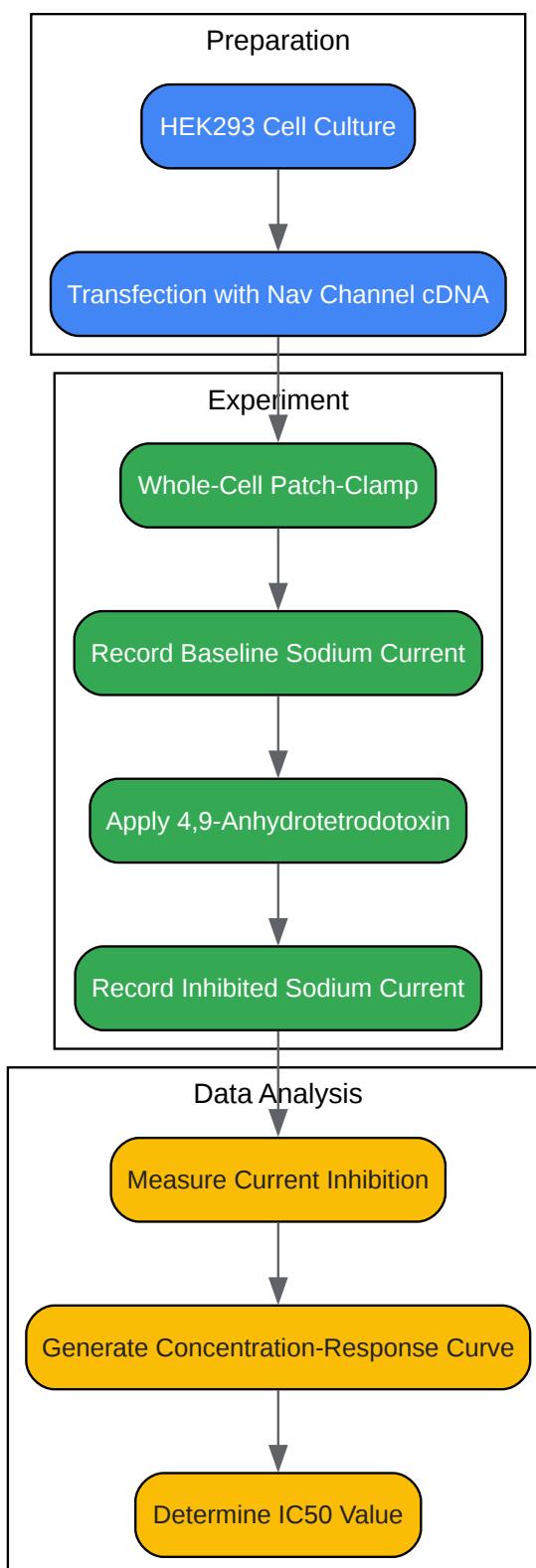
Nav Subtype	IC50 (nM)	Reference
Nav1.2	7.8 ± 1.3	[4][13]
Nav1.3	2.8 ± 2.3	[4][13]
Nav1.4	4.5 ± 1.0	[4][13]
Nav1.5	1970 ± 565	[4][13]
Nav1.6	3.8 ± 1.5	[4][13]
Nav1.7	5.5 ± 1.4	[4][13]
Nav1.8	1330 ± 459	[4][13]

Experimental Protocols

The characterization of **4,9-anhydrotetrodotoxin**'s activity relies heavily on in vitro electrophysiological and binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for measuring the ion currents flowing through the membrane of a single cell, allowing for the direct assessment of ion channel function.


Objective: To determine the inhibitory effect of **4,9-anhydrotetrodotoxin** on specific Nav channel subtypes expressed in a heterologous system (e.g., HEK293 cells or *Xenopus* oocytes).

Methodology:

- **Cell Culture and Transfection:** A cell line that does not endogenously express significant levels of sodium channels (e.g., HEK293) is cultured. These cells are then transiently or stably transfected with the cDNA encoding the specific human or rodent Nav channel α -subunit of interest (e.g., Nav1.1, Nav1.6).
- **Electrophysiological Recording:**

- A glass micropipette with a tip diameter of ~1 μm is filled with an intracellular solution and brought into contact with the cell membrane.
- A tight seal (gigaohm resistance) is formed between the pipette and the membrane.
- The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
- The membrane potential is clamped at a holding potential (e.g., -100 mV).
- Depolarizing voltage steps are applied to activate the sodium channels, and the resulting inward sodium current is recorded.
- Drug Application:
 - A baseline sodium current is established.
 - Solutions containing varying concentrations of **4,9-anhydrotetrodotoxin** are perfused over the cell.
 - The reduction in the peak sodium current at each concentration is measured.
- Data Analysis:
 - The percentage of current inhibition is plotted against the drug concentration.
 - A concentration-response curve is fitted to the data to determine the IC₅₀ value.

Experimental Workflow for Assessing 4,9-Anhydrotetrodotoxin Activity

[Click to download full resolution via product page](#)

Caption: Workflow for patch-clamp analysis of 4,9-ah-TTX.

Radioligand Competition Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor or channel.

Objective: To measure the affinity of **4,9-anhydrotetrodotoxin** for sodium channels in a membrane preparation.

Methodology:

- Membrane Preparation: Brain tissue (e.g., from mouse or human) is homogenized and centrifuged to isolate a membrane fraction rich in sodium channels.
- Binding Reaction:
 - The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the sodium channel pore (e.g., [³H]saxitoxin).
 - Increasing concentrations of unlabeled **4,9-anhydrotetrodotoxin** are added to compete with the radioligand for the binding site.
- Separation and Scintillation Counting:
 - The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
 - The amount of radioactivity on the filter is measured using a scintillation counter.
- Data Analysis:
 - The amount of bound radioligand is plotted against the concentration of the competing ligand (**4,9-anhydrotetrodotoxin**).
 - This competition curve is used to calculate the *Ki* (inhibition constant), which is a measure of the binding affinity.

Applications in Research and Drug Development

The relative selectivity of **4,9-anhydrotetrodotoxin** for Nav1.6 makes it a valuable pharmacological tool for:

- Target Validation: Investigating the specific role of Nav1.6 in various physiological processes and disease states, such as epilepsy and multiple sclerosis.[3][6]
- Differentiating Sodium Currents: Isolating and characterizing Nav1.6-mediated currents from the total sodium current in a neuron.[15]
- Lead Compound for Drug Discovery: Serving as a structural template for the design of more potent and selective Nav1.6 inhibitors with therapeutic potential.[7]

Conclusion

4,9-Anhydrotetrodotoxin represents a significant advancement in the study of voltage-gated sodium channels. Its unique selectivity profile, particularly for the Nav1.6 subtype, provides researchers with a powerful tool to unravel the complexities of neuronal signaling and to explore new avenues for the treatment of neurological disorders. While questions remain regarding its precise selectivity, ongoing research continues to refine our understanding of this fascinating tetrodotoxin derivative and its potential applications in both basic science and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrodotoxin - Wikipedia [en.wikipedia.org]
- 2. An Updated Review of Tetrodotoxin and Its Peculiarities [mdpi.com]
- 3. The voltage-gated sodium channel inhibitor, 4,9-anhydrotetrodotoxin, blocks human Nav1.1 in addition to Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. bio-techne.com [bio-techne.com]

- 6. researchgate.net [researchgate.net]
- 7. From Poison to Promise: The Evolution of Tetrodotoxin and Its Potential as a Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrodotoxin, a Potential Drug for Neuropathic and Cancer Pain Relief? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4,9-Anhydrotetrodotoxin | C11H15N3O7 | CID 107878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Marine Tetrodotoxin as a Risk for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] The TTX metabolite 4,9-anhydro-TTX is a highly specific blocker of the Na(v1.6) voltage-dependent sodium channel. | Semantic Scholar [semanticscholar.org]
- 14. The voltage-gated sodium channel inhibitor, 4,9-anhydrotetrodotoxin, blocks human Nav1.1 in addition to Nav1.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [4,9-Anhydrotetrodotoxin: A Technical Guide to a Selective Tetrodotoxin Derivative]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10788141#4-9-anhydrotetrodotoxin-as-a-tetrodotoxin-derivative>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com